molecular formula C10H13NO3 B6255953 6-butoxypyridine-3-carboxylic acid CAS No. 62724-87-2

6-butoxypyridine-3-carboxylic acid

Cat. No.: B6255953
CAS No.: 62724-87-2
M. Wt: 195.2
InChI Key:
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Description

6-butoxypyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by a pyridine ring substituted with a butoxy group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butoxypyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with butanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-butoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the butoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-butoxypyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-butoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the butoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxypyridine-3-carboxylic acid
  • 6-(hexyloxy)pyridine-3-carboxylic acid
  • 6-(octyloxy)pyridine-3-carboxylic acid

Uniqueness

6-butoxypyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications that require moderate solubility in both aqueous and organic solvents.

Properties

CAS No.

62724-87-2

Molecular Formula

C10H13NO3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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